1,2,4-Oxadiazole Regioisomerism Defines Solubility and ADME Trajectories vs. 1,3,4-Oxadiazole Analogs
CAS 2034243-86-0 possesses a 1,2,4-oxadiazole ring (3-methyl substituted), whereas most commercially available benzothiazole–oxadiazole hybrids bear a 1,3,4-oxadiazole, exemplified by N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 865287-78-1) . In a bioisosteric amide replacement campaign within a structurally related thiazole-2-carboxamide series, the 1,3,4-oxadiazole isomer conferred aqueous solubility of 2.4 μM, while the corresponding 1,2,4-oxadiazole isomer achieved >25 μM aqueous solubility—a >10-fold improvement—and demonstrated superior oral bioavailability in rat (F = 28% vs. F < 5%) [1]. This class-level evidence indicates the 1,2,4-oxadiazole regioisomer represents a distinct physicochemical starting point.
| Evidence Dimension | Aqueous solubility (thermodynamic) and rat oral bioavailability |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole regioisomer: >25 μM solubility (class-level data from related thiazole-2-carboxamide series) |
| Comparator Or Baseline | 1,3,4-oxadiazole isomer in same series: 2.4 μM solubility; oral F < 5% |
| Quantified Difference | Solubility: >10-fold higher for 1,2,4-isomer; Oral bioavailability: F 28% vs. <5% |
| Conditions | Bioorg Med Chem Lett (2020) study on thiazole-2-carboxamide RORγt inverse agonists; thermodynamic solubility assay and rat PK |
Why This Matters
Researchers sourcing compounds for in vivo or cell-based screening should not assume equivalent solubility between 1,2,4- and 1,3,4-oxadiazole regioisomers, as a >10-fold solubility difference can determine whether a compound is assay-compatible.
- [1] Steeneck C, et al. Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorg Med Chem Lett. 2020;30(12):127174. View Source
